

Voriconazole: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Voriconazole

Cat. No.: B3024431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against a wide range of fungal pathogens.[1] It is a critical therapeutic option for the treatment of invasive fungal infections, particularly in immunocompromised patients.[1] **Voriconazole's** mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme 14 α -lanosterol demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2] A thorough understanding of its synthesis and chemical properties is paramount for its effective development, formulation, and clinical application.

Synthesis of Voriconazole

The synthesis of **voriconazole** is a complex process that requires precise control of stereochemistry to obtain the desired (2R,3S)-enantiomer, which is the active pharmaceutical ingredient. Several synthetic routes have been developed, each with its own advantages and challenges.

Pfizer's Commercial Synthesis

The initial commercial synthesis developed by Pfizer involves a diastereoselective addition of a substituted ethylpyrimidine-organometallic derivative to an arylketone, followed by a resolution process to isolate the desired enantiomer.^[3] A retrosynthetic analysis of this approach is outlined below. The key steps include the formation of a racemic intermediate, which is then resolved using a chiral acid.^[3]

A significant aspect of this process is the diastereoselective addition reaction, where an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine is added to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, achieving a high diastereomeric ratio.^[3] The final step involves the resolution of the racemate using (1R)-10-camphorsulfonic acid to yield the optically pure (2R,3S)-**voriconazole**.^[3]

Enantioselective Synthesis

More recent approaches have focused on the development of enantioselective syntheses to avoid the inefficient resolution step of the racemic mixture. One notable method involves a seven-step sequence where the key step is a catalytic asymmetric cyanosilylation to construct the consecutive tetra- and trisubstituted stereogenic centers.^{[4][5]} This method offers a more direct route to the desired enantiomer.^{[4][6]}

Another enantioselective strategy employs an asymmetric epoxidation of a tetrasubstituted (Z)-alkene to establish the critical contiguous carbon stereocenters in a single step.^[7]

Synthesis via Reformatsky-Type Reaction

A process involving a Reformatsky-type coupling reaction has also been reported for the synthesis of **voriconazole**.^{[8][9][10]} This method utilizes a substituted thiopyrimidine derivative in a coupling reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form the desired enantiomeric pair.^[8] The subsequent removal of the thiol derivative and optical resolution yields the final product.^[8]

Experimental Protocols

General Procedure for Reformatsky-Type Coupling Reaction:

To a stirred suspension of zinc powder (treated with 1N HCl) and lead powder in tetrahydrofuran, a solution of iodine in tetrahydrofuran is slowly added. The mixture is then

cooled, and a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and a 4-(1-bromo-ethyl)-6-(substituted-phenylsulfanyl)-5-fluoropyrimidine derivative in tetrahydrofuran is added over a period of one hour. The reaction mixture is then warmed to room temperature and stirred for an additional hour.[8]

General Procedure for Removal of Thiol Derivative:

The racemic intermediate from the Reformatsky-type reaction can be treated with zinc and ammonium formate in a mixture of water and an organic solvent to reductively remove the thiol group, yielding racemic **voriconazole** in high yield and purity.[9]

Optical Resolution:

Racemic **voriconazole** is dissolved in a suitable solvent, and a chiral resolving agent, such as R-(-)-10-camphorsulfonic acid, is added. The diastereomeric salt of the desired (2R,3S)-enantiomer crystallizes out of the solution and is isolated by filtration. The free base is then liberated by treatment with a base.

Chemical Properties of Voriconazole

The physicochemical properties of **voriconazole** are crucial for its formulation, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of **Voriconazole**

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₄ F ₃ N ₅ O	[1]
Molecular Weight	349.31 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	127-134 °C	[1][11]
pKa	Not explicitly found in search results.	
Solubility		
Water	Low aqueous solubility (0.5-0.71 mg/mL at neutral pH)	[12]
Acidic Conditions (pH 1.2)	Increased solubility (2.7 mg/mL)	[11][13]
DMSO	70 mg/mL	[11]
Ethanol	70 mg/mL	[11]
LogP	Not explicitly found in search results.	

Stability Profile

Voriconazole's stability is a critical consideration for its storage and administration. Forced degradation studies have shown that it is susceptible to degradation under specific conditions. [11]

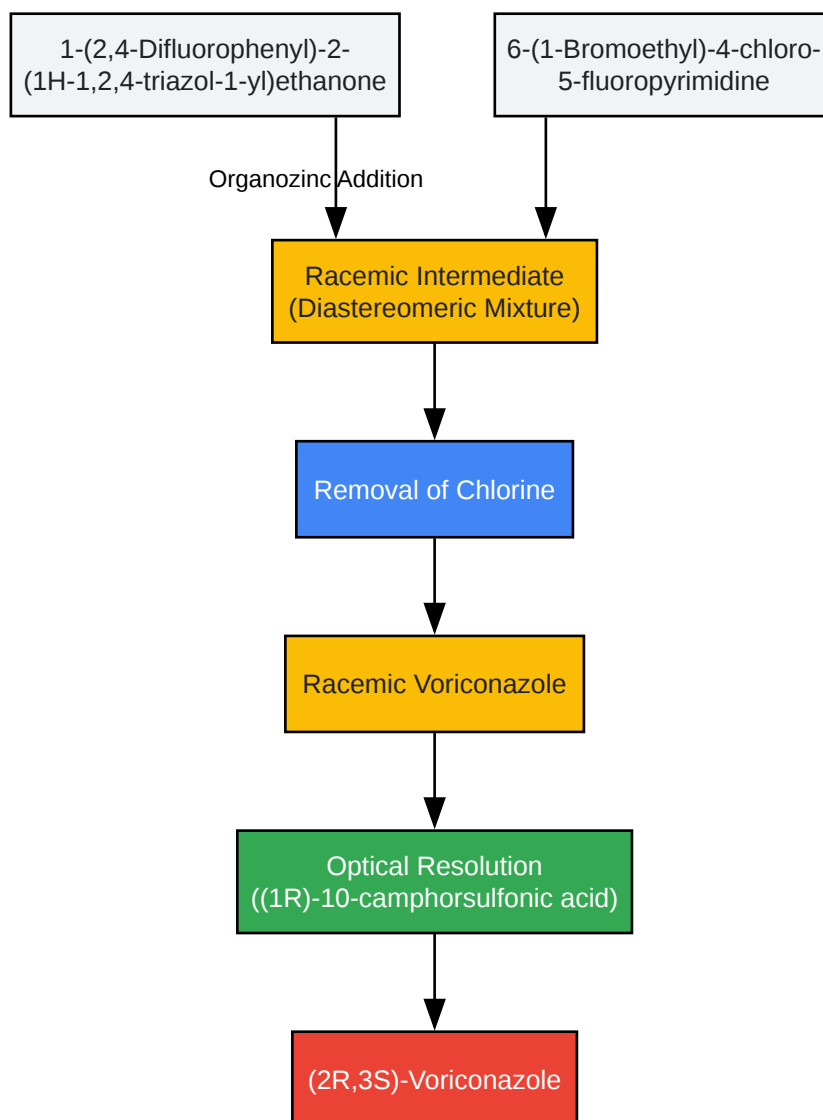
- Acidic Conditions: **Voriconazole** is relatively stable in acidic environments.[11]
- Basic Conditions: Significant degradation occurs under basic (alkaline) conditions through hydrolysis.[11][14]
- Oxidative Conditions: The drug exhibits some degradation when exposed to oxidative stress. [11]

- Thermal Conditions: Degradation occurs at elevated temperatures.[11][14] The major degradation product identified is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. [14]
- Photolytic Conditions: **Voriconazole** is sensitive to light, and photodegradation can occur with prolonged exposure to UV radiation.[11][14]

In aqueous solutions for injection, **voriconazole**'s stability is dependent on the diluent and storage temperature. When diluted in 0.9% sodium chloride or 5% glucose, it is stable for at least 96 hours at 4°C and for 4 hours at 25°C and 35°C.[15] When protected from light, **voriconazole** injection (2 mg/mL) in 0.9% sodium chloride is stable for eight days at 4°C or 25°C.[16] In 5% dextrose, it is stable for six days at 4°C and four days at 25°C.[16]

Visualizations

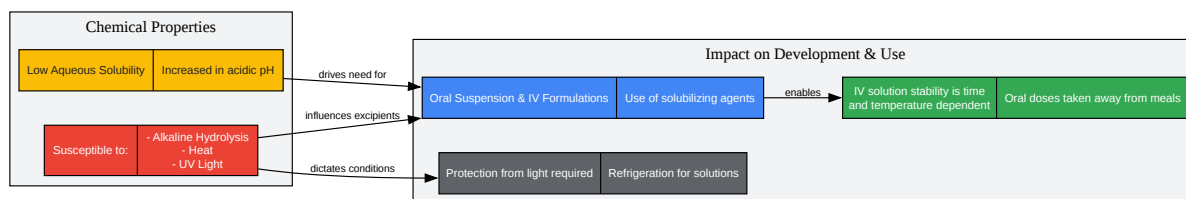
Synthetic Pathway of Voriconazole (Pfizer Process)



[Click to download full resolution via product page](#)

Caption: Pfizer's synthetic route to **Voriconazole**.

Influence of Chemical Properties on Clinical Application



[Click to download full resolution via product page](#)

Caption: Chemical properties guiding **Voriconazole's** formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Voriconazole | C₁₆H₁₄F₃N₅O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An enantioselective synthesis of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 9. EP2173736B1 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 10. WO2011096697A2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigation into the structures and physicochemical properties of multi-component crystals of voriconazole [ccspublishing.org.cn]
- 13. tpcj.org [tpcj.org]
- 14. researchgate.net [researchgate.net]
- 15. Physicochemical stability of voriconazole in elastomeric devices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Voriconazole: A Comprehensive Technical Guide to its Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024431#voriconazole-synthesis-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

